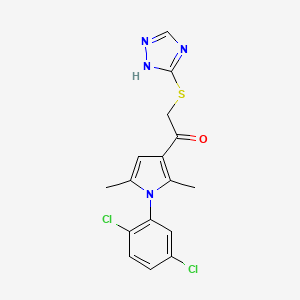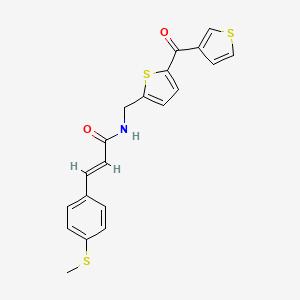![molecular formula C11H8BrN3S B2363689 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-63-8](/img/structure/B2363689.png)
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . They have also been synthesized as novel CDK2 targeting compounds .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been shown to significantly inhibit the growth of various cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized as novel CDK2 targeting compounds . CDK2 is a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have shown significant inhibitory activity against various cell lines. For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
This includes using efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups using reagents like organoboron compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and organoboron reagents to introduce aryl or heteroaryl groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .
Scientific Research Applications
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in studying enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with different substitution patterns.
Uniqueness
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDGVPFWHYBKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)

![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2363621.png)



